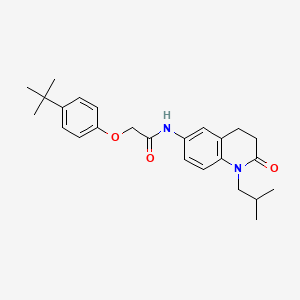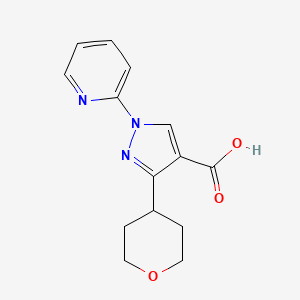![molecular formula C17H13N5O3 B2541438 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448057-44-0](/img/structure/B2541438.png)
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as serotonin-3 (5-HT3) receptor antagonists. These compounds have been the subject of research due to their potential therapeutic applications, especially in the treatment of conditions like nausea and vomiting that are associated with chemotherapy and surgery.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives has been achieved, which are potent 5-HT3 receptor antagonists . Another related synthesis involves the preparation of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid starting from commercially available 1,2,4-triazole-3-carboxylic acid . Additionally, the synthesis and resolution of a racemic mixture of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide have been described, leading to an enantiomerically pure isomer with potent 5-HT3 receptor antagonistic activity . These studies provide a foundation for the synthesis of similar compounds, including the one .
Molecular Structure Analysis
The molecular structure of compounds similar to the one under analysis often includes a diazepine ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of an indazole moiety, as seen in some of the synthesized compounds, contributes to the biological activity by interacting with the 5-HT3 receptor . The specific structure of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" would likely include similar features that are crucial for its activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of diazepine rings and the attachment of various aromatic moieties to the core structure . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is another reaction that has been explained in the context of synthesizing triazole derivatives . These reactions are essential for constructing the complex architecture of the molecule and for introducing functional groups that are important for the compound's pharmacological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the resolution of racemic mixtures to obtain enantiomerically pure isomers can greatly influence the potency and selectivity of the compound as a 5-HT3 receptor antagonist . The solubility, melting point, and crystal structure of these compounds are also important factors that can affect their stability and bioavailability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of compounds containing benzodiazepinooxazoles and benzimidazole derivatives is a notable area of research. These compounds exhibit a range of chemical reactions and rearrangements, leading to the formation of diverse structures with potential applications in drug development and materials science (Terada et al., 1973), (El-masry et al., 2000).
Antimicrobial and Anticancer Activities
- Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer activities. These studies highlight the importance of structural modification in enhancing biological activities against specific targets (Kuntala et al., 2015).
Development of Serotonin-3 Receptor Antagonists
- Research on compounds with structures similar to the provided chemical name has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. These findings are crucial for the development of new therapeutic agents for conditions influenced by serotonin receptors (Harada et al., 1995).
Synthesis of Aromatic Polyamides
- The synthesis of novel aromatic polyamides containing oxazolyl structures has been explored. These materials possess high thermal properties and good solubility, making them suitable for various applications in materials science (Akutsu et al., 1998).
Novel Cyclopeptides and Polyoxazole-based Compounds
- Research has also focused on the synthesis of novel polyoxazole-based cyclopeptides, demonstrating the versatility of these structural motifs in the development of complex molecules with potential biological activities (Deeley et al., 2008).
One-Pot Synthesis Techniques
- The one-pot synthesis of dibenz[b,f][1,4]oxazepines through Ugi four-component reaction and microwave-assisted intramolecular SNAr highlights advanced synthetic methodologies that can streamline the production of complex heterocyclic compounds (Luo et al., 2014).
Eigenschaften
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-22-9-13(20-21-22)17(24)18-10-6-7-14-11(8-10)16(23)19-12-4-2-3-5-15(12)25-14/h2-9H,1H3,(H,18,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXUHUTXZMSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)